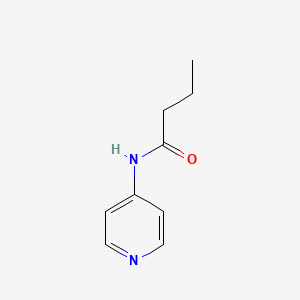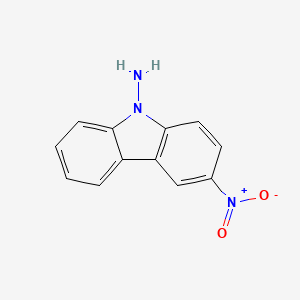
3-Nitro-9H-carbazol-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-9H-carbazol-9-amine is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-9H-carbazol-9-amine typically involves the nitration of 9H-carbazole followed by amination. One common method is the nitration of 9H-carbazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-9H-carbazole is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro-9H-carbazol-9-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: 3-Amino-9H-carbazol-9-amine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Halogenated carbazole derivatives.
Applications De Recherche Scientifique
3-Nitro-9H-carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-Nitro-9H-carbazol-9-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound with similar structural features but lacks the nitro and amine groups.
3,6-Dinitro-9H-carbazole: A derivative with two nitro groups, offering different reactivity and applications.
3-Amino-9H-carbazole: A derivative with an amino group instead of a nitro group, used in different chemical and biological contexts.
Uniqueness: 3-Nitro-9H-carbazol-9-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group and an amine group makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
105676-67-3 |
|---|---|
Formule moléculaire |
C12H9N3O2 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
3-nitrocarbazol-9-amine |
InChI |
InChI=1S/C12H9N3O2/c13-14-11-4-2-1-3-9(11)10-7-8(15(16)17)5-6-12(10)14/h1-7H,13H2 |
Clé InChI |
POFWISKFQAEBHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2N)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
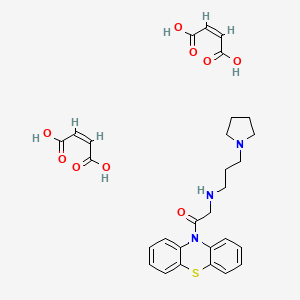

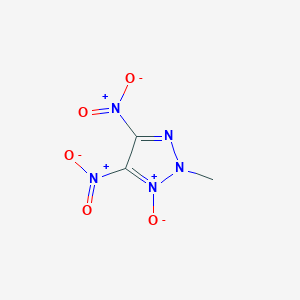
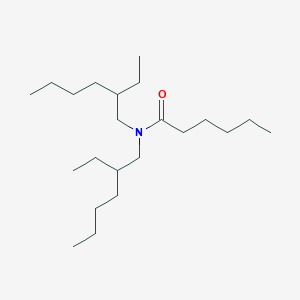
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)

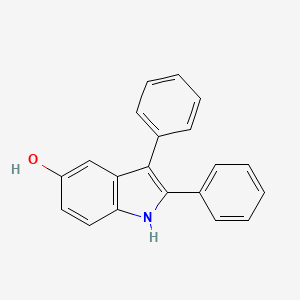
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)

![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)


